3-Bromo-6-(2-chloro-benzoylamino)-benzoic acid

Catalog No.
S15715670
CAS No.
M.F
C14H9BrClNO3
M. Wt
354.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-(2-chloro-benzoylamino)-benzoic acid

Product Name

3-Bromo-6-(2-chloro-benzoylamino)-benzoic acid

IUPAC Name

5-bromo-2-[(2-chlorobenzoyl)amino]benzoic acid

Molecular Formula

C14H9BrClNO3

Molecular Weight

354.58 g/mol

InChI

InChI=1S/C14H9BrClNO3/c15-8-5-6-12(10(7-8)14(19)20)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)(H,19,20)

InChI Key

KCEOISZLTRMNGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Cl

3-Bromo-6-(2-chloro-benzoylamino)-benzoic acid is a chemical compound characterized by its complex structure that includes a bromine atom, a chloro group, and an amide linkage. This compound belongs to a class of benzoic acid derivatives and is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of halogen substituents (bromine and chlorine) on the aromatic rings enhances its reactivity and biological activity, making it an interesting subject for various chemical studies.

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution.
  • Reduction Reactions: The compound can be reduced to yield corresponding benzoic acid derivatives, typically using hydrogen gas with a palladium catalyst.
  • Oxidation Reactions: It can also undergo oxidation to form more oxidized derivatives, which may have different biological or chemical properties.

These reactions are facilitated by the electron-withdrawing nature of the halogens, which stabilize the transition states during these transformations.

The biological activity of 3-Bromo-6-(2-chloro-benzoylamino)-benzoic acid has been explored in various studies. It has been associated with inhibitory effects on certain kinases, particularly PIM-1, which is involved in cell cycle regulation and apoptosis. Inhibition of PIM-1 can lead to decreased cell survival in cancerous cells, suggesting potential applications in cancer therapy. Additionally, the compound's structural features may enhance its affinity for biological targets, making it a candidate for further pharmacological development.

Several synthesis methods exist for 3-Bromo-6-(2-chloro-benzoylamino)-benzoic acid:

  • Bromination and Chlorination: The starting material, benzoic acid or its derivatives, can undergo bromination using bromine in the presence of a catalyst such as iron(III) bromide. Chlorination can similarly be performed using chlorine gas with iron(III) chloride as a catalyst.
  • Amidation: Following halogenation, the introduction of the benzoyl group can be achieved through amidation reactions, where an amine reacts with an acyl chloride or an acid derivative.
  • Optimization Techniques: Reaction conditions such as temperature, solvent choice (e.g., toluene or dichloromethane), and reaction time can be optimized to improve yield and purity.

3-Bromo-6-(2-chloro-benzoylamino)-benzoic acid has potential applications in:

  • Pharmaceutical Development: Due to its biological activity against specific kinases, it could serve as a lead compound for developing anti-cancer agents.
  • Organic Synthesis: Its unique structure allows it to act as an intermediate in synthesizing more complex organic molecules.

Studies have indicated that 3-Bromo-6-(2-chloro-benzoylamino)-benzoic acid interacts with various molecular targets through its functional groups. The presence of halogens influences its binding affinity and selectivity towards certain enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for optimizing its pharmacological properties and therapeutic efficacy.

Several compounds share structural similarities with 3-Bromo-6-(2-chloro-benzoylamino)-benzoic acid. Notable examples include:

  • 4-Bromo-2-chlorobenzoic acid
  • 3-Bromo-2-chlorobenzoic acid
  • 2-Bromo-4-chlorobenzoic acid

Comparison Table

Compound NameStructural FeaturesUnique Aspects
3-Bromo-6-(2-chloro-benzoylamino)-benzoic acidBromine at position 3; Chloro at position 2; Amide linkagePotential PIM-1 inhibition
4-Bromo-2-chlorobenzoic acidBromine at position 4; Chloro at position 2Different electronic effects due to substitution
3-Bromo-2-chlorobenzoic acidBromine at position 3; Chloro at position 2Varies in reactivity compared to the target compound
2-Bromo-4-chlorobenzoic acidBromine at position 2; Chloro at position 4Different sterics affecting reaction pathways

The unique positioning of substituents in 3-Bromo-6-(2-chloro-benzoylamino)-benzoic acid significantly affects its reactivity and biological activity compared to these similar compounds. This specificity makes it a valuable compound for targeted research in medicinal chemistry.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

352.94543 g/mol

Monoisotopic Mass

352.94543 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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